molecular formula C11H10F3NO3 B2796702 4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid CAS No. 881987-44-6

4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No. B2796702
M. Wt: 261.2
InChI Key: KSISCPIVCLMNIG-UHFFFAOYSA-N
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Description

“4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid” is a chemical compound with the CAS Number: 58457-56-0 . It has a molecular weight of 246.19 . It is usually in powder form .


Molecular Structure Analysis

The Inchi Code for “4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid” is 1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 246.19 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

  • Kinetics and Oxidation Studies :

    • Vannamuthu, Malik, Shafi, Mansoor, & Abdul (2015) examined the kinetics of oxidation of a similar compound, 4-oxo-4-phenyl butanoic acid, by benzimidazolium fluorochromate. This study is relevant for understanding the chemical behavior and potential applications of 4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid in various reactions and industrial processes (Vannamuthu et al., 2015).
    • Yogananth & Mansoor (2015) also conducted a kinetic and thermodynamic study on the oxidation of 4-oxo-4-phenyl butanoic acid, which adds to the understanding of the compound's chemical properties and potential industrial applications (Yogananth & Mansoor, 2015).
  • Synthetic Applications and Biological Properties :

    • Chacko & Ramapanicker (2012) described an efficient synthesis of γ-Oxo α-amino acids and γ-aryl α-amino acids, indicating the use of oxo amino acids as precursors for synthetic and pharmacological applications (Chacko & Ramapanicker, 2012).
  • Optical Gating and Nanofluidic Devices :

    • Ali et al. (2012) demonstrated the use of a derivative of 4-oxo-butanoic acid in the optical gating of nanofluidic devices, which has implications in controlled release, sensing, and information processing technologies (Ali et al., 2012).
  • Molecular Docking and Structural Studies :

    • Vanasundari, Balachandran, Kavimani, & Narayana (2018) conducted molecular docking and structural studies on derivatives of butanoic acid, indicating its potential in pharmacological research and nonlinear optical materials (Vanasundari et al., 2018).
  • Supramolecular Chemistry and Bioconjugation :

    • Kowalski, Winter, Makal, Pazio, & Woźniak (2009) explored the synthesis and spectroelectrochemistry of complexes involving derivatives of butanoic acid, which is significant for the development of new materials and bioconjugates (Kowalski et al., 2009).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-oxo-4-[4-(trifluoromethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSISCPIVCLMNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid

Citations

For This Compound
1
Citations
M Krátký, E Novotná, J Stolaříková, M Švarcová… - European Journal of …, 2022 - Elsevier
Novel antimycobacterial drugs are needed, especially those with dual activity against both actively growing and non-replicating subpopulations of mycobacteria. Isocitrate lyase (ICL) is …
Number of citations: 1 www.sciencedirect.com

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